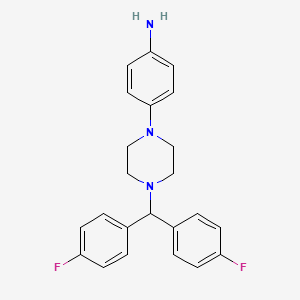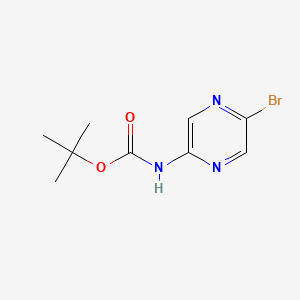
1-Pivaloyl-4,4',4''-(1-ethyl-1-ethenyl-2-ylidene)tris-phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-Pivaloyl-4,4’,4’'-(1-ethyl-1-ethenyl-2-ylidene)tris-phenol involves multiple steps, typically starting with the preparation of the phenol derivatives. The reaction conditions often require specific catalysts and solvents to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Pivaloyl-4,4’,4’'-(1-ethyl-1-ethenyl-2-ylidene)tris-phenol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Scientific Research Applications
1-Pivaloyl-4,4’,4’'-(1-ethyl-1-ethenyl-2-ylidene)tris-phenol is widely used in scientific research, particularly in the field of proteomics. It serves as a biochemical tool for studying protein interactions and functions. Additionally, it has applications in chemistry for the synthesis of complex organic molecules, in biology for understanding cellular processes, and in medicine for drug discovery and development .
Mechanism of Action
The mechanism of action of 1-Pivaloyl-4,4’,4’'-(1-ethyl-1-ethenyl-2-ylidene)tris-phenol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific context of its use in research .
Comparison with Similar Compounds
1-Pivaloyl-4,4’,4’'-(1-ethyl-1-ethenyl-2-ylidene)tris-phenol can be compared with other similar compounds, such as:
4,4’,4’'-Tris(4-hydroxyphenyl)ethane: Another phenol derivative with different functional groups.
1,1,1-Tris(4-hydroxyphenyl)ethane: Similar structure but lacks the pivaloyl group. The uniqueness of 1-Pivaloyl-4,4’,4’'-(1-ethyl-1-ethenyl-2-ylidene)tris-phenol lies in its specific functional groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
1797136-60-7 |
|---|---|
Molecular Formula |
C27H28O4 |
Molecular Weight |
416.517 |
IUPAC Name |
[4-[1,1-bis(4-hydroxyphenyl)but-1-en-2-yl]phenyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C27H28O4/c1-5-24(18-10-16-23(17-11-18)31-26(30)27(2,3)4)25(19-6-12-21(28)13-7-19)20-8-14-22(29)15-9-20/h6-17,28-29H,5H2,1-4H3 |
InChI Key |
QOAUEUOERPIDGS-UHFFFAOYSA-N |
SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O)C3=CC=C(C=C3)OC(=O)C(C)(C)C |
Synonyms |
1-Pivaloyl-4,4’,4’’-(1-ethyl-1-ethenyl-2-ylidene)triphenol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


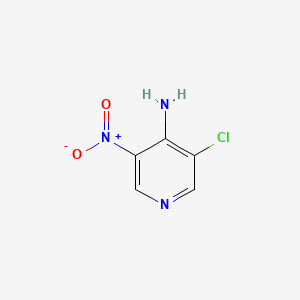
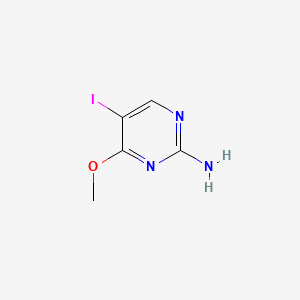
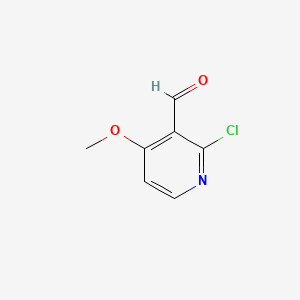
![9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine dihydrochloride](/img/structure/B582043.png)
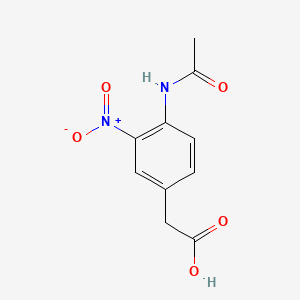
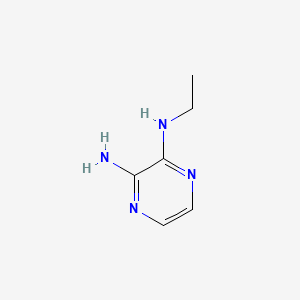
![2-[4-(6-Amino-2-methylpyrimidin-4-YL)piperazin-1-YL]ethanol](/img/structure/B582048.png)
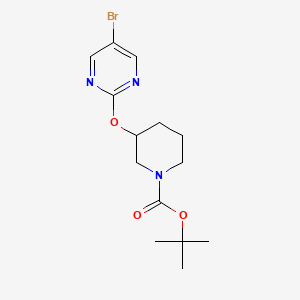
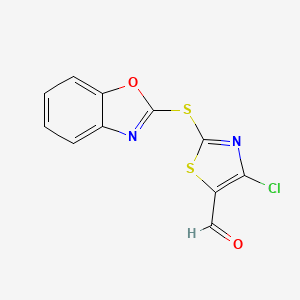
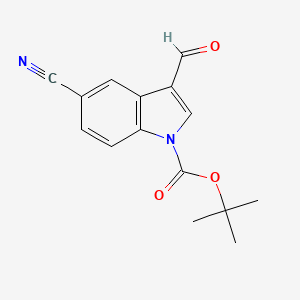

![4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}benzaldehyde](/img/structure/B582055.png)
